molecular formula C17H22N4O2 B7160363 N-[(4-imidazol-1-ylphenyl)methyl]-5-methyl-1,4-oxazepane-4-carboxamide

N-[(4-imidazol-1-ylphenyl)methyl]-5-methyl-1,4-oxazepane-4-carboxamide

Cat. No.: B7160363
M. Wt: 314.4 g/mol
InChI Key: HLHPZWUTFSFFDH-UHFFFAOYSA-N
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Description

N-[(4-imidazol-1-ylphenyl)methyl]-5-methyl-1,4-oxazepane-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a phenyl group, and an oxazepane ring

Properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]-5-methyl-1,4-oxazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-14-6-10-23-11-9-21(14)17(22)19-12-15-2-4-16(5-3-15)20-8-7-18-13-20/h2-5,7-8,13-14H,6,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHPZWUTFSFFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOCCN1C(=O)NCC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-imidazol-1-ylphenyl)methyl]-5-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and phenyl intermediates. These intermediates are then subjected to a series of reactions to form the final compound. Common synthetic routes include:

    Formation of the Imidazole Intermediate: This step involves the reaction of an appropriate aldehyde with an amine to form the imidazole ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Oxazepane Ring: This step involves the cyclization of an appropriate precursor to form the oxazepane ring.

    Final Coupling Reaction: The imidazole-phenyl intermediate is coupled with the oxazepane precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(4-imidazol-1-ylphenyl)methyl]-5-methyl-1,4-oxazepane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-imidazol-1-ylphenyl)methyl]-5-methyl-1,4-oxazepane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-imidazol-1-ylphenyl)methyl]-5-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

N-[(4-imidazol-1-ylphenyl)methyl]-5-methyl-1,4-oxazepane-4-carboxamide can be compared with other compounds that have similar structural features, such as:

    N-[(4-imidazol-1-ylphenyl)methyl]propan-2-amine: Shares the imidazole-phenyl moiety but lacks the oxazepane ring.

    N-[(4-imidazol-1-ylphenyl)methyl]-2-methylpropan-2-amine: Similar structure but with different substituents on the amine group.

The uniqueness of this compound lies in its oxazepane ring, which imparts distinct chemical and biological properties.

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